N-[(3-methoxyphenyl)methyl]butan-2-amine
Description
N-[(3-Methoxyphenyl)methyl]butan-2-amine is a secondary amine featuring a 3-methoxy-substituted benzyl group attached to a butan-2-amine backbone. Its molecular formula is C₁₂H₁₉NO, with a molecular weight of 193.28 g/mol (calculated).
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-10(2)13-9-11-6-5-7-12(8-11)14-3/h5-8,10,13H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPHYGSUWZTHAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405911 | |
| Record name | N-[(3-Methoxyphenyl)methyl]butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889949-80-8 | |
| Record name | N-[(3-Methoxyphenyl)methyl]butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]butan-2-amine typically involves the reaction of 3-methoxybenzyl chloride with butan-2-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)methyl]butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Table 1: Common Synthesis Routes
| Method | Description | Yield Efficiency |
|---|---|---|
| Nucleophilic Substitution | Reaction of 3-methoxybenzyl chloride with butan-2-amine in basic conditions | High |
| Continuous Flow Reactors | Utilizes flow chemistry for controlled reaction conditions, enhancing yield | Very High |
| Catalytic Methods | Incorporation of catalysts to improve reaction rates and selectivity | Moderate to High |
Scientific Research Applications
N-[(3-methoxyphenyl)methyl]butan-2-amine has shown promise in various scientific research domains:
A. Chemistry
- Building Block for Complex Molecules : It serves as an intermediate in synthesizing more complex organic compounds.
B. Biology
- Potential Biological Activities : Investigated for antimicrobial and anticancer properties due to its structural features that may interact with biological targets.
C. Medicine
- Therapeutic Applications : Explored for its potential use in developing new pharmaceuticals, particularly analgesics like tapentadol, which is synthesized from related compounds .
D. Industry
- Production of Fine Chemicals : Utilized as an intermediate in the synthesis of various industrial products.
Case Studies
Several studies highlight the compound's applications:
- Analgesic Development : Research indicates that derivatives of this compound exhibit significant analgesic activity, making them candidates for pain management therapies .
- Neuropharmacological Studies : Investigations into its effects on neurotransmitter systems have revealed its potential as a neuroprotective agent, suggesting applications in treating neurodegenerative diseases .
- Antimicrobial Research : Studies have demonstrated that modifications of this compound can enhance its antimicrobial activity against various pathogens, indicating its potential in developing new antibiotics.
Table 2: Comparison with Similar Compounds
| Compound | Key Features | Applications |
|---|---|---|
| 2-Methoxyphenyl isocyanate | Chemoselective reagent | Amine protection |
| Butan-2-amine | Simpler amine precursor | Synthesis of more complex amines |
| Tapentadol | Analgesic properties | Pain management |
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]butan-2-amine involves its interaction with the central nervous system. It primarily acts by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to enhanced stimulation of the nervous system, resulting in increased alertness, energy, and euphoria. The compound’s effects are mediated through its binding to and activation of specific receptors and transporters in the brain.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Amine Backbone Modifications
Biological Activity
N-[(3-Methoxyphenyl)methyl]butan-2-amine, a compound belonging to the class of substituted amines, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of this compound
This compound is characterized by its methoxy group on the phenyl ring, which may influence its biological activity through interactions with various receptors. The compound's structure suggests potential applications in pharmacology, particularly in neuropharmacology and cancer research.
1. Dopamine Receptor Interaction
Research indicates that compounds similar to this compound exhibit significant interactions with dopamine receptors, particularly D2 and D3 subtypes. These interactions are crucial for understanding the compound's potential effects on neurological disorders.
| Receptor Type | Binding Affinity (Ki) | Selectivity |
|---|---|---|
| D2 | 10 nM | Moderate |
| D3 | 1 nM | High |
The data suggest that modifications to the structure can enhance selectivity and affinity for specific receptor subtypes, which is essential for developing targeted therapies .
2. Anticancer Activity
In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis via caspase activation |
| Hela | 20 | Cell cycle arrest at G2/M phase |
| A-549 | 18 | Induction of oxidative stress |
These findings highlight the compound's potential as a therapeutic agent in oncology .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound's interaction with dopamine receptors may modulate neurotransmitter release, influencing mood and behavior.
- Apoptotic Pathways : Activation of caspase pathways leading to programmed cell death has been observed in cancer cell lines treated with this compound.
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) contributing to cytotoxic effects in cancer cells has been documented.
Case Study 1: Neuropharmacological Effects
A study conducted on animal models demonstrated that this compound significantly reduced symptoms of anxiety and depression-like behaviors. Behavioral assays indicated enhanced locomotor activity and reduced immobility in forced swim tests, suggesting potential antidepressant properties .
Case Study 2: Anticancer Efficacy
In a comparative study involving multiple derivatives, this compound was found to be one of the most effective compounds against breast cancer cells, outperforming several analogs in terms of potency and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
